molecular formula C5H7F4N B15322331 3-Fluoro-3-(trifluoromethyl)pyrrolidine CAS No. 1550728-66-9

3-Fluoro-3-(trifluoromethyl)pyrrolidine

Katalognummer: B15322331
CAS-Nummer: 1550728-66-9
Molekulargewicht: 157.11 g/mol
InChI-Schlüssel: LPXDJYALXFYGBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-3-(trifluoromethyl)pyrrolidine is a fluorinated pyrrolidine derivative characterized by the presence of both fluorine and trifluoromethyl groups at the 3-position of the pyrrolidine ring. Its molecular formula is C${11}$H${12}$ClF$_{4}$N (hydrochloride salt form), with a molecular weight of 269.67 g/mol and CAS number 1803600-36-3 . This compound is of significant interest in medicinal and agrochemical research due to the trifluoromethyl group’s ability to enhance metabolic stability, lipophilicity, and bioavailability . The stereogenic center at the 3-position further enables its use in chiral ligand design and enantioselective catalysis .

Eigenschaften

CAS-Nummer

1550728-66-9

Molekularformel

C5H7F4N

Molekulargewicht

157.11 g/mol

IUPAC-Name

3-fluoro-3-(trifluoromethyl)pyrrolidine

InChI

InChI=1S/C5H7F4N/c6-4(5(7,8)9)1-2-10-3-4/h10H,1-3H2

InChI-Schlüssel

LPXDJYALXFYGBY-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC1(C(F)(F)F)F

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 3-fluoro-3-(trifluoromethyl)pyrrolidine with key analogs, highlighting structural variations, synthesis routes, and functional properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
3-Fluoro-3-(trifluoromethyl)pyrrolidine hydrochloride 3-F, 3-CF$_3$, HCl salt C${11}$H${12}$ClF$_4$N 269.67 1803600-36-3 High stereoselectivity in synthesis; potential bioactivity in drug discovery .
3,3-Difluoropyrrolidine 3,3-diF C$4$H$7$F$_2$N 107.10 316131-01-8 Simpler structure; used as a precursor for fluorinated ligands .
trans-3-Methyl-4-(trifluoromethyl)pyrrolidine HCl 3-CH$3$, 4-CF$3$, HCl salt C$6$H${11}$ClF$_3$N 205.61 N/A Methyl substitution enhances steric bulk; used in medicinal chemistry .
2-tert-Butyl-2-(trifluoromethyl)pyrrolidine 2-CF$_3$, 2-tert-butyl C${10}$H${16}$F$_3$N 207.24 N/A Bulky substituents reduce reactivity; explored in agrochemical applications .
3,3,4,4-Tetrafluoropyrrolidine (Compound 29) 3,3,4,4-tetraF C$4$H$5$F$_4$N 143.09 N/A Retains potency in enzyme inhibition assays; comparable to non-fluorinated analogs .

Key Insights from Comparison:

Positional Effects of Fluorine and CF$_3$ Groups :

  • The 3-position substitution in 3-fluoro-3-(trifluoromethyl)pyrrolidine enables superior stereochemical control compared to 2-substituted analogs (e.g., 2-tert-butyl derivatives) .
  • 3,3-Difluoropyrrolidine lacks the trifluoromethyl group, reducing its lipophilicity and metabolic stability compared to the trifluoromethyl analog .

3,3,4,4-Tetrafluoropyrrolidine shows that increased fluorination maintains biological potency but may complicate synthetic accessibility .

Synthetic Challenges :

  • Bulky substituents (e.g., tert-butyl in 2-position analogs) hinder catalytic cycloadditions, necessitating tailored reaction conditions .
  • Chiral synthesis of 3-fluoro-3-(trifluoromethyl)pyrrolidine requires precise ligand design (e.g., siloxane-substituted oxazoline phosphine ferrocene) to achieve >90% enantiomeric excess .

Q & A

Q. How can researchers optimize the synthesis yield of 3-fluoro-3-(trifluoromethyl)pyrrolidine?

  • Methodological Answer : Synthesis optimization involves selecting fluorinating agents (e.g., N-fluorobenzenesulfonimide or trifluoromethyl iodide (CF₃I)) and radical initiators like azobisisobutyronitrile (AIBN) under controlled conditions. Reaction parameters such as temperature (typically 0–50°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios significantly impact yield and purity. For example, excess fluorinating agents may improve substitution but require post-reaction purification via column chromatography . Monitoring intermediates with thin-layer chromatography (TLC) and adjusting reaction times (6–24 hours) can mitigate side reactions.

Q. What analytical techniques are critical for characterizing the structure of 3-fluoro-3-(trifluoromethyl)pyrrolidine?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and stereochemistry. For instance, ¹⁹F NMR can distinguish between fluorine atoms in the trifluoromethyl group and the pyrrolidine ring. Mass spectrometry (MS) via electrospray ionization (ESI) or gas chromatography (GC-MS) validates molecular weight and fragmentation patterns. X-ray crystallography may resolve steric hindrance caused by fluorine atoms, as seen in analogs with similar fluorinated pyrrolidines .

Q. How does fluorination influence the compound’s physicochemical properties?

  • Methodological Answer : Fluorination enhances lipophilicity and metabolic stability, which can be quantified via logP measurements. The trifluoromethyl group increases electron-withdrawing effects, altering pKa values (measured by potentiometric titration). Computational tools like density functional theory (DFT) predict charge distribution and dipole moments, while differential scanning calorimetry (DSC) assesses thermal stability. Comparative studies with non-fluorinated pyrrolidines reveal reduced basicity and altered solubility profiles in polar solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for fluorinated pyrrolidines under varying reaction conditions?

  • Methodological Answer : Contradictions often arise from steric hindrance (due to fluorine substituents) and solvent effects. Systematic kinetic studies under controlled conditions (e.g., using stopped-flow NMR) can isolate variables. For example, competing SN1/SN2 pathways in nucleophilic substitutions may explain divergent product ratios. High-throughput screening (HTS) with microreactors allows rapid testing of temperature, pressure, and catalyst combinations. Data reconciliation via multivariate analysis (e.g., PCA) identifies dominant factors .

Q. What computational strategies are effective in predicting the bioactivity of 3-fluoro-3-(trifluoromethyl)pyrrolidine derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) models interactions with target proteins (e.g., enzymes or GPCRs). Quantitative structure-activity relationship (QSAR) models trained on fluorinated analogs correlate substituent patterns with IC₅₀ values. Molecular dynamics (MD) simulations (AMBER or GROMACS) assess binding stability, while free-energy perturbation (FEP) calculates relative binding affinities. In vitro validation via enzyme inhibition assays (e.g., fluorescence-based kinetics) confirms predictions .

Q. How can researchers design experiments to evaluate the compound’s potential in overcoming antimicrobial resistance?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varying fluorine substitutions against resistant bacterial strains (e.g., MRSA). Minimum inhibitory concentration (MIC) assays in Mueller-Hinton broth identify potency. Synergy studies with β-lactam antibiotics (checkerboard assays) quantify fractional inhibitory concentration indices (FICI). Mechanistic insights are gained via transcriptomics (RNA-seq) to detect efflux pump or target gene modulation .

Q. What strategies mitigate steric hindrance during derivatization of 3-fluoro-3-(trifluoromethyl)pyrrolidine?

  • Methodological Answer : Bulky substituents require tailored catalysts. For example, palladium-catalyzed cross-coupling (Suzuki-Miyaura) with sterically tolerant ligands (XPhos) improves arylations. Protecting group strategies (e.g., Boc for amines) reduce side reactions. Flow chemistry enables precise control of residence time and reagent mixing, minimizing steric clashes. Post-derivatization analysis via 2D NMR (NOESY) confirms regioselectivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.